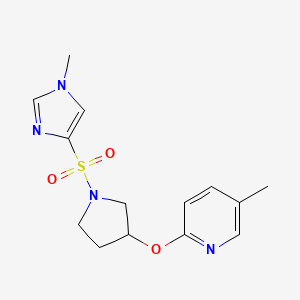![molecular formula C24H26N2O4S B2806727 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide CAS No. 899734-95-3](/img/structure/B2806727.png)
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyl group, a methoxy-substituted naphthalene ring, and a benzamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the Sulfamoyl Group: This step involves the reaction of cyclopentylamine with methylsulfonyl chloride to form the cyclopentyl(methyl)sulfamoyl intermediate.
Coupling with Naphthalene Derivative: The intermediate is then coupled with 4-methoxynaphthalene-1-amine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide
- This compound analogs
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-26(18-7-3-4-8-18)31(28,29)19-13-11-17(12-14-19)24(27)25-22-15-16-23(30-2)21-10-6-5-9-20(21)22/h5-6,9-16,18H,3-4,7-8H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZRNMKHJHMUCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
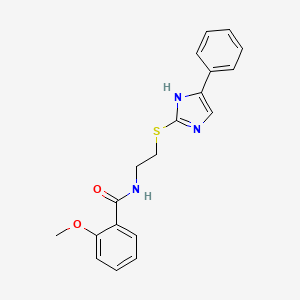
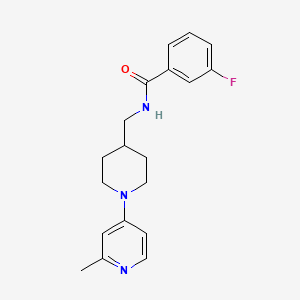
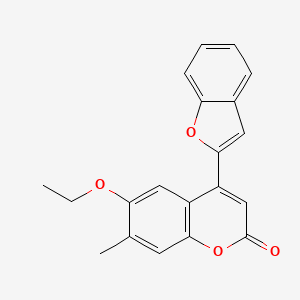
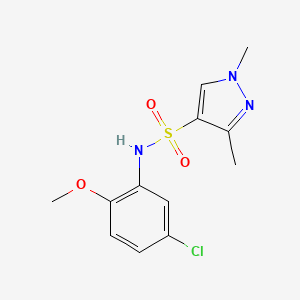
![2-Methyl-4-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2806648.png)
![5-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2806652.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)azepane-1-carboxamide](/img/structure/B2806655.png)
![(2-methylfuran-3-yl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2806657.png)
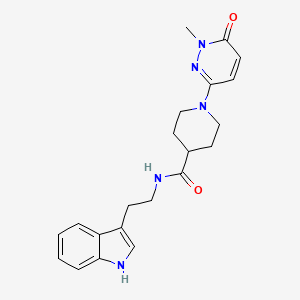
![1-[(4-chlorophenyl)sulfonyl]-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-propanol](/img/structure/B2806660.png)
![8-(Azepan-1-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2806662.png)
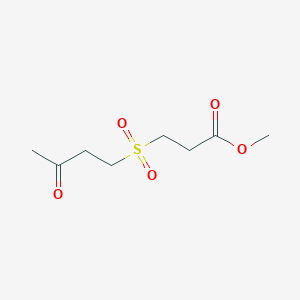
![Methyl 4-({[4-(furan-2-yl)thiophen-2-yl]methyl}carbamoyl)benzoate](/img/structure/B2806666.png)
